![molecular formula C19H22N6O2 B2924109 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide CAS No. 2034558-10-4](/img/structure/B2924109.png)
2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide
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Overview
Description
This compound, also known as Birinapant , is a chemical with the molecular formula C16H15FN6OS and a molecular weight of 358.39 . It is also referred to by several other names such as ESN-364, Fexolinetant, and FEZOLINETANT .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazin-8-yl group attached to a pyrrolidin-3-yl group via an amide linkage .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved sources, similar compounds have been synthesized via oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO to a maximum concentration of 20.0 mg/mL or 55.8 mM .Scientific Research Applications
Potential c-Met Kinase Inhibitors
The compound is a derivative of [1,2,4]triazolo [4,3-a]pyrazine, which has been studied for its potential as a c-Met kinase inhibitor . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. Inhibiting this protein can help control the growth of cancer cells .
Anti-Tumor Activity
The compound has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that it could be used in the development of new treatments for these types of cancer .
Cell Cycle Assay
The compound has been used in cell cycle assays to study its effects on cell growth and division . This could provide valuable insights into how the compound interacts with cells and could inform the development of new drugs .
Docking Studies
Docking studies have been carried out with the compound to understand how it interacts with other molecules . This information can be used to design more effective drugs .
Development of New Antitubercular Agents
The compound’s structure is similar to that of 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazoles, which have been studied as inhibitors of Mtb shikimate dehydrogenase for the development of novel antitubercular agents . This suggests that the compound could potentially be used in the development of new treatments for tuberculosis .
Synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) Acetic Acid
The compound has been used in the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid . This process is metal-free, highly selective, and environmentally benign .
Future Directions
properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-14-22-23-19-18(20-8-10-25(14)19)24-9-7-16(11-24)21-17(26)13-27-12-15-5-3-2-4-6-15/h2-6,8,10,16H,7,9,11-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCFFXNTJZLGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide |
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